molecular formula C17H16N2 B14643691 1,4-Dimethyl-3,5-diphenyl-1H-pyrazole CAS No. 53315-92-7

1,4-Dimethyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14643691
CAS No.: 53315-92-7
M. Wt: 248.32 g/mol
InChI Key: LOERFLXCAOUXBR-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3,5-diphenyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure consisting of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-3,5-diphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method uses a hydrazone intermediate, which reacts to form the pyrazole ring with an azine by-product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its versatility for various chemical transformations and applications in different fields.

Properties

CAS No.

53315-92-7

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

1,4-dimethyl-3,5-diphenylpyrazole

InChI

InChI=1S/C17H16N2/c1-13-16(14-9-5-3-6-10-14)18-19(2)17(13)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

LOERFLXCAOUXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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